![molecular formula C18H14N4O2S B259204 4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B259204.png)
4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether, also known as BFT, is a chemical compound that has been extensively studied for its potential therapeutic applications. BFT is a member of the triazolothiadiazole family of compounds, which have been shown to exhibit a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of 4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth and inflammation. 4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer growth. It has also been shown to inhibit the activity of Akt, a protein kinase that is involved in cell growth and survival.
Biochemical and Physiological Effects:
4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. 4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been shown to have antioxidant effects, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are also limitations to using 4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether. One area of research is the development of more efficient synthesis methods to improve yield and purity. Another area of research is the investigation of the mechanism of action of 4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether, which may provide insights into its potential therapeutic applications. Further research is also needed to evaluate the safety and efficacy of 4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether in vivo, which may involve the development of novel drug delivery systems to improve bioavailability. Finally, there is a need for clinical trials to evaluate the potential therapeutic applications of 4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether in humans.
Synthesemethoden
The synthesis of 4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether involves the reaction of 4-bromoanisole with 2-aminobenzofuran in the presence of triethylamine. The resulting product is then reacted with 2-aminothiadiazole and sodium hydride to yield 4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether. The synthesis method has been optimized to yield high purity and high yield of 4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether.
Wissenschaftliche Forschungsanwendungen
4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
Produktname |
4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether |
|---|---|
Molekularformel |
C18H14N4O2S |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
3-(1-benzofuran-2-yl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H14N4O2S/c1-23-13-8-6-11(7-9-13)17-21-22-16(19-20-18(22)25-17)15-10-12-4-2-3-5-14(12)24-15/h2-10,17,21H,1H3 |
InChI-Schlüssel |
ZGYVIYQLPTWWFU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide](/img/structure/B259132.png)
![2-[(4'-methyl[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B259133.png)
![3a,6a-dimethyl-N-phenylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B259134.png)

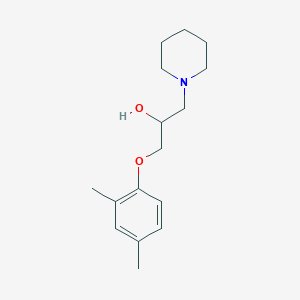
![Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B259140.png)
![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(2-isopropyl-phenoxy)-acetamide](/img/structure/B259143.png)
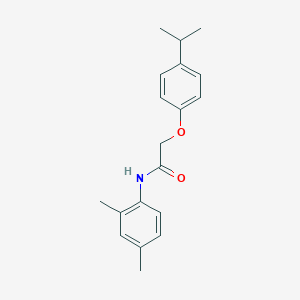
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B259146.png)
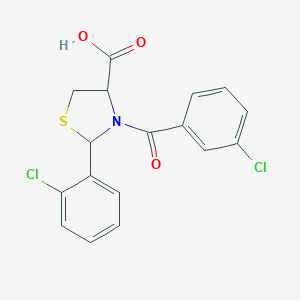
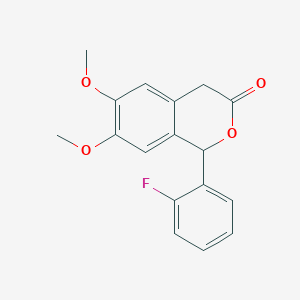
![(N,N'-dicyclohexylcarbamimidoyl) 2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B259151.png)
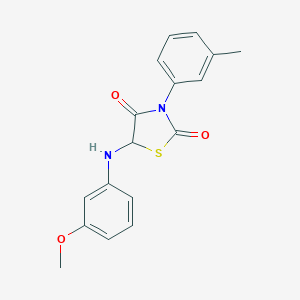
![1-[2-Furyl(2-oxo-1-pyrrolidinyl)methyl]-2-pyrrolidinone](/img/structure/B259153.png)